1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
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Overview
Description
1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is used in various medical applications to treat bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride involves multiple stepsThe final step involves the addition of the pyrrolo[3,4-b]pyridine moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new analogs.
Substitution: Substitution reactions can introduce new substituents on the quinolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various quinolone derivatives with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced side effects .
Scientific Research Applications
1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying quinolone chemistry and developing new synthetic methods.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Used in the development of new antibiotics and treatment of bacterial infections.
Industry: Employed in the production of antibacterial agents and related pharmaceuticals.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved are critical for the compound’s efficacy against bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A quinolone antibiotic with a different stereochemistry and substituents.
Ciprofloxacin: A widely used quinolone antibiotic with a different set of substituents.
Uniqueness
1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride is unique due to its specific combination of substituents, which confer distinct antibacterial properties and pharmacokinetic profiles. Its structure allows for potent activity against a broad range of bacterial pathogens, making it a valuable compound in the field of antibiotics .
Properties
Molecular Formula |
C22H27ClFN3O4 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H |
InChI Key |
SOXNUCVGASNEEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Origin of Product |
United States |
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